molecular formula C12H9BrN2O3 B6261833 2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid CAS No. 1503624-39-2

2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid

Cat. No.: B6261833
CAS No.: 1503624-39-2
M. Wt: 309.11 g/mol
InChI Key: LGGYZEHYQONJQT-UHFFFAOYSA-N
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Description

2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid is a chemical compound with the molecular formula C12H9BrN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromopyrimidine moiety attached to a phenylacetic acid backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid typically involves the reaction of 5-bromopyrimidine with 2-hydroxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(5-bromopyrimidin-2-yl)oxy]phenyl}acetic acid is unique due to the combination of the bromopyrimidine and phenylacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

1503624-39-2

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

2-[2-(5-bromopyrimidin-2-yl)oxyphenyl]acetic acid

InChI

InChI=1S/C12H9BrN2O3/c13-9-6-14-12(15-7-9)18-10-4-2-1-3-8(10)5-11(16)17/h1-4,6-7H,5H2,(H,16,17)

InChI Key

LGGYZEHYQONJQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=NC=C(C=N2)Br

Purity

95

Origin of Product

United States

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